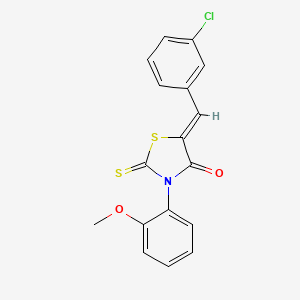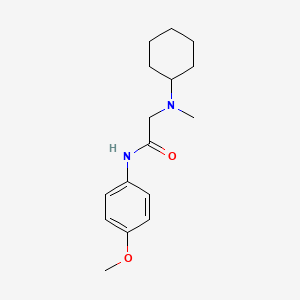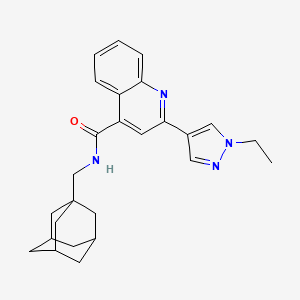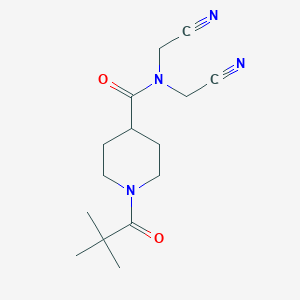
5-(3-chlorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
説明
5-(3-chlorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as CTBT, is a synthetic compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Structural Analysis and Theoretical Investigations
One study conducted by Khelloul et al. (2016) characterized a similar thiazolidin-4-one derivative through X-ray single crystal diffraction, NMR spectroscopy, and theoretical investigations using HF and DFT levels of theory. The research highlighted the non-planar structure of the molecule, showcasing intra and intermolecular contacts of type C-H···O, C-H···S, and C-H···Cl, and explored the interactions within the crystal structure using Hirshfeld surfaces analysis method (Khelloul et al., 2016).
Biological Activities
Thiazolidinones have shown a wide range of biological activities, including antimicrobial and antitubercular effects. A study by Hirpara et al. (2003) detailed the synthesis of thiazolidinones and their evaluation against several microbes, showcasing their potential as bioactive compounds (Hirpara, Parekh, & Parekh, 2003).
Synthesis and Chemical Reactivity
Research on thiazolidin-4-one derivatives often focuses on their synthesis and reactivity. For example, reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been studied to explore the formation of various compounds, demonstrating the chemical versatility of these derivatives (Kandeel & Youssef, 2001).
Antimicrobial and Anticancer Activity
Several studies have investigated the antimicrobial and anticancer potentials of thiazolidin-4-one derivatives. For instance, Stana et al. (2014) synthesized new derivatives and screened them for antimicrobial activities against pathogenic strains, showing effectiveness against certain bacteria and fungi (Stana et al., 2014). Another study by Buzun et al. (2021) synthesized thiazolidinone hybrid molecules, identifying compounds with significant antimitotic activity, highlighting their potential in anticancer therapy (Buzun et al., 2021).
特性
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S2/c1-21-14-8-3-2-7-13(14)19-16(20)15(23-17(19)22)10-11-5-4-6-12(18)9-11/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWASWMNTSSFTJ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4578983.png)
![[1-(2-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4578987.png)
![N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4578999.png)

![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4579014.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)
![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)
![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)
![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4579048.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)


